![molecular formula C15H23N3O4 B1381714 6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1422344-36-2](/img/structure/B1381714.png)
6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate
Overview
Description
6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate is a chemical compound with the following molecular formula: C16H25N2O2 . It belongs to the class of pyrazolopyridine derivatives and exhibits interesting properties that make it relevant for pharmaceutical research and applications .
Synthesis Analysis
The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied. Methods for their synthesis have been systematized based on the assembly of the pyrazolopyridine system. These methods have their advantages and drawbacks, and they contribute to the development of novel compounds with potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of 6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate consists of a pyrazolopyridine core with tert-butyl, ethyl, and methyl substituents. The trifluoroacetate salt form is commonly used in pharmaceutical research. The molecular weight of this compound is approximately 390.40 g/mol .
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized as a base for Schiff base compounds through a process involving tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This synthesis is part of a broader effort to develop compounds with specific spectroscopic properties. The resulting compounds were characterized using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR). X-ray crystallographic analysis was employed to further elucidate the structure of specific derivatives. Interestingly, certain derivatives exhibited intramolecular hydrogen bonding, which can influence the physical properties and potential applications of the compound (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactivity
The chemical reactivity of derivatives of this compound has been a subject of study, particularly focusing on their behavior in various chemical reactions. For instance, the treatment of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate with specific reagents has led to interesting findings, such as the synthesis of corresponding thioxo derivatives. These investigations are crucial for understanding the potential of these compounds in various chemical processes and possibly in the development of new materials or drugs (Mironovich, Kostina, & Bozhok, 2012).
Structural Studies
Structural studies of related compounds have been conducted to understand their molecular and crystal structures. These studies involve the analysis of hydrogen-bonded structures and the observation of how minor changes in substituents can significantly alter these structures. Such insights are valuable in the design and synthesis of new compounds with desired properties (Trilleras et al., 2008).
Supramolecular Structures
Investigations have also been carried out on the supramolecular aggregation modes of related compounds. These studies reveal how modest changes in peripheral substituents can lead to a wide range of supramolecular structures, which are crucial for the understanding of material properties and the design of molecular assemblies (Trilleras et al., 2008).
properties
IUPAC Name |
6-O-tert-butyl 3-O-ethyl 2-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-7-8-18(9-11(10)16-17(12)5)14(20)22-15(2,3)4/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQIUPMERSMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCN(CC2=NN1C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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